molecular formula C23H23N3O4 B2681776 Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate CAS No. 1421507-65-4

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

Cat. No.: B2681776
CAS No.: 1421507-65-4
M. Wt: 405.454
InChI Key: JGVULAAPYXZVPZ-UHFFFAOYSA-N
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Description

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a cyclopentyl group and a carbamoylbenzoate moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the phthalazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease processes.

Industry: In the chemical industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

  • Methyl 4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Uniqueness: Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate stands out due to the presence of the cyclopentyl group, which can influence its reactivity and binding properties compared to similar compounds without this group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-[(3-cyclopentyl-4-oxophthalazin-1-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-30-23(29)16-12-10-15(11-13-16)21(27)24-14-20-18-8-4-5-9-19(18)22(28)26(25-20)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVULAAPYXZVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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